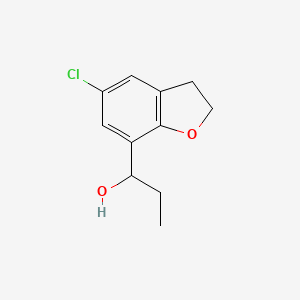

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol” is a chemical compound with the CAS Number: 1566411-18-4 . It has a molecular weight of 212.68 . The compound is an oil at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is “1-(5-chloro-2,3-dihydrobenzofuran-7-yl)propan-1-ol” and its InChI Code is "1S/C11H13ClO2/c1-2-10(13)9-6-8(12)5-7-3-4-14-11(7)9/h5-6,10,13H,2-4H2,1H3" .Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 212.68 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol and similar compounds have been studied for their antiproliferative activity. Compounds isolated from Daphniphyllum macropodum Miq have shown significant inhibition of cancer cell growth, particularly in human NSCLC A549 and H460 cell lines. These compounds are believed to induce apoptosis in A549 cells through the mitochondrial pathway (Ma et al., 2017).

Synthesis and Coordination Reactions

The compound and its analogs have been utilized in the synthesis of complex molecular structures. For example, studies on the synthesis of [1]Benzofuro[3,2-c]pyridine and its coordination reactions have been conducted, showcasing the compound's utility in creating novel chemical structures (Mojumdar et al., 2009).

Catalytic Applications

Research has also explored the use of similar compounds in catalysis. For instance, ionic liquid-based Ru(II)–phosphinite compounds, including variants of this compound, have been studied for their efficiency in catalyzing transfer hydrogenation, achieving high conversions in the process (Aydemir et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, certain enantiomers of 1-[(benzofuran-2-yl)-4-chlorophenylmethyl]imidazole have been explored as inhibitors of aromatase (P450Arom), although they have shown low stereospecificity (Khodarahmi et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

The compound “1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol” is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds .

Mode of Action

Benzofuran derivatives have been shown to have dramatic anti-cancer activities . They interact with their targets, leading to significant cell growth inhibitory effects

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The downstream effects of these pathways would be dependent on the specific targets and mode of action of the compound.

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells

Action Environment

The synthesis of benzofuran derivatives has been achieved through various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . This suggests that the synthesis and therefore the action of the compound could potentially be influenced by environmental factors.

Biochemische Analyse

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes and proteins . For instance, some benzofuran compounds have shown significant inhibitory activity on Src kinase .

Cellular Effects

Benzofuran derivatives have been reported to exhibit anti-tumor activity against various cancer cell lines . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds showed anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

Benzofuran derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Eigenschaften

IUPAC Name |

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-10(13)9-6-8(12)5-7-3-4-14-11(7)9/h5-6,10,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAMPRVHYVNKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC2=C1OCC2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)

![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)

![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)

![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)

![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)

![2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2755774.png)